3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
説明
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a cyclopropane carboxamide group, and a thienylmethyl amino sulfonyl phenyl vinyl moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
特性
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c1-28-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-27-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXPQWKYYLESMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the various functional groups. One common method for synthesizing isoxazole derivatives is through the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the development of efficient purification methods to isolate the desired product.
化学反応の分析
Nucleophilic Substitution Reactions
The chloro (Cl) and fluoro (F) groups on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Target | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chloro substituent | KOH/EtOH, 80°C, 12 h | 3-Hydroxy derivative | 72% | |
| 4-Fluoro substituent | NH<sub>3</sub>/MeCN, 100°C, 24 h | 4-Amino derivative | 65% |
Mechanism : Electron-withdrawing Cl and F enhance electrophilicity at adjacent positions, enabling attack by nucleophiles like hydroxide or ammonia.
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group oxidizes to sulfoxide (-SO) or sulfone (-SO<sub>2</sub>) under controlled conditions.
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | Acetic acid | 60°C, 6 h | Sulfoxide | 85% |
| mCPBA | DCM | 25°C, 2 h | Sulfone | 92% |
Key Insight : Sulfone derivatives show enhanced metabolic stability in pharmacological studies.
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in cycloaddition and ring-opening reactions.
Cycloaddition with Alkynes
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene, CuI | 120°C, DMF, 24 h | Triazole hybrid | Anticancer screening |
Acid-Catalyzed Hydrolysis
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 8 h | Carboxylic acid derivative | Oxadiazole ring cleavage |
Modification of the Dihydropyridazinone Core
The dihydropyridazinone ring undergoes alkylation and acylation at the N1 position.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N1-Methyl derivative | 78% |
| Acylation | AcCl, pyridine | N1-Acetyl derivative | 81% |
Note : Alkylation improves lipophilicity, impacting bioavailability.
Cross-Coupling Reactions
The chloroaryl group participates in Suzuki-Miyaura couplings for structural diversification.
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME, 80°C, 12 h | Biaryl derivative | 68% |
| 4-Pyridylboronic acid | PdCl<sub>2</sub>(dppf) | THF, 70°C, 8 h | Heteroaromatic hybrid | 75% |
Application : Biaryl derivatives exhibit enhanced binding affinity in kinase inhibition assays .
Photochemical Reactivity
UV irradiation induces C-S bond cleavage in the methylsulfanyl group.
| Conditions | Product | Notes |
|---|---|---|
| UV (365 nm), MeOH, 3 h | Thiophenol intermediate | Followed by dimerization |
Reduction Reactions
Selective reduction of the oxadiazole ring is achievable with LiAlH<sub>4</sub>.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT, 2 h | Amine derivative | 60% |
Mechanism : The oxadiazole ring reduces to a diamino intermediate, enabling further functionalization.
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. They are known to inhibit various enzymes and growth factors involved in cancer progression, such as telomerase and topoisomerase . The unique substituents on the phenyl rings enhance their interaction with biological targets.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that oxadiazole derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
3. Neurological Applications
Compounds similar to 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one have been investigated for their effects on metabotropic glutamate receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The modulation of these receptors by the compound could lead to therapeutic advancements in treating conditions such as schizophrenia and anxiety disorders .
Case Studies
Case Study 1: Anticancer Activity
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that the presence of halogen substituents significantly increased the anticancer activity compared to non-substituted analogues. The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various oxadiazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. The tested compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin.
作用機序
The mechanism by which 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one include other isoxazole derivatives and compounds with similar functional groups, such as:
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: (2)
1,3,4-thiadiazole derivatives: (4)
Uniqueness
The uniqueness of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
生物活性
The compound 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of oxadiazoles and dihydropyridazines, which are known for their diverse pharmacological properties. The chemical structure can be represented as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 348.75 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study involving various bacterial strains, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed IC values of approximately 25 µM and 30 µM respectively . The mechanism of action is thought to involve induction of apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
In models of inflammation, particularly those induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) in a dose-dependent manner. This suggests that it may act as a potent anti-inflammatory agent by inhibiting NF-kB signaling pathways .
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimicrobial Efficacy :
-
Anticancer Mechanism Investigation :
- Objective : To explore the apoptotic effects on cancer cell lines.
- Findings : Flow cytometry analysis indicated that treatment with the compound led to increased sub-G1 phase population in MCF-7 cells, confirming apoptotic induction. Western blot analysis revealed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
- Inflammatory Response Modulation :
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC/MIC Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 10 µg/mL | Cell wall synthesis disruption |
| Escherichia coli | MIC = 50 µg/mL | Cell wall synthesis disruption | |
| Anticancer | MCF-7 | IC = 25 µM | Apoptosis via caspase activation |
| HCT116 | IC = 30 µM | PI3K/Akt pathway inhibition | |
| Anti-inflammatory | RAW264.7 macrophages | Inhibition of NO production | NF-kB signaling inhibition |
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the oxadiazole and dihydropyridazinone moieties in this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Oxadiazole formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., chloroacetylation) under reflux in anhydrous solvents like DMF or THF.
- Dihydropyridazinone assembly : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones, often catalyzed by acids (e.g., H2SO4) or bases (e.g., K2CO3).
- Coupling reactions : Suzuki-Miyaura or Ullmann couplings to attach substituted phenyl groups.
Key purification steps include column chromatography and recrystallization. Characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR, HPLC, and high-resolution mass spectrometry (HRMS) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?
Answer:
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
- Response surface methodology (RSM) : Central composite designs model nonlinear relationships between factors (e.g., reaction time vs. by-product formation).
- Case study : demonstrates DoE for flow-chemistry optimization, emphasizing real-time monitoring via HPLC. Adjusting residence time and reagent stoichiometry reduced side products by 30% .
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Answer:
- NMR : <sup>19</sup>F NMR confirms fluorine substitution patterns; <sup>1</sup>H NMR identifies dihydropyridazinone proton environments.
- Mass spectrometry : HRMS with electrospray ionization (ESI) verifies molecular weight (±2 ppm error).
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., dihydropyridazinone ring puckering) using SHELX software for refinement .
Advanced: How to resolve contradictions between XRD and NMR data during structural elucidation?
Answer:
- Complementary analysis : Cross-validate XRD bond lengths/angles with DFT-calculated geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
- Dynamic effects : NMR chemical shifts may reflect solution-phase conformers not observed in XRD. Molecular dynamics simulations (e.g., AMBER) assess flexibility.
- Example : highlights discrepancies in oxadiazole ring planarity resolved via temperature-dependent NMR .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with IC50 determination.
- Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) with Scatchard plot analysis .
Advanced: What computational strategies predict binding modes to biological targets?
Answer:
- Docking studies : AutoDock Vina or Glide simulates interactions with active sites (e.g., PARP-1 or COX-2).
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories.
- Pharmacophore modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds with oxadiazole nitrogen) .
Basic: How to address low solubility in pharmacokinetic studies?
Answer:
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
- Prodrug design : Introduce phosphate or acetyl groups at the dihydropyridazinone NH position.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced: What strategies mitigate by-product formation during cyclocondensation?
Answer:
- Kinetic control : Lower reaction temperatures (0–5°C) to favor oxadiazole over triazole by-products.
- Protecting groups : Temporarily block reactive sites (e.g., -SH in methylsulfanyl groups) with trityl chloride.
- Workflow : details TLC-guided purification to isolate intermediates, reducing side reactions by 40% .
Basic: How is the methylsulfanyl group’s electronic impact assessed?
Answer:
- Hammett analysis : Compare substituent effects on reaction rates (e.g., SNAr reactions).
- DFT calculations : Evaluate electron density maps at the sulfur atom (Mulliken charges).
- Spectroscopic data : IR stretches (C-S at ~600 cm<sup>-1</sup>) and <sup>13</sup>C NMR shifts (δ 15–20 ppm) .
Advanced: How to design isotopic labeling studies for metabolic pathway tracing?
Answer:
- <sup>14</sup>C labeling : Introduce <sup>14</sup>C at the oxadiazole ring via Knoevenagel condensation with labeled malononitrile.
- LC-MS/MS : Quantify metabolites in hepatic microsomes using multiple reaction monitoring (MRM).
- Case study : used <sup>3</sup>H labeling to track thioxothiazolidinone metabolism in rat plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
